1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4-8,12-15H,1-3H2,(H,10,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYOOZPSJFJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18771-50-1 | |
| Record name | TETRAHYDROURIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular Mechanisms of Tetrahydrouridine Action
Cytidine (B196190) Deaminase (CDA) Inhibition
Tetrahydrouridine (THU) is a well-characterized and potent inhibitor of cytidine deaminase (CDA) plos.orgnih.govmedchemexpress.comnih.gov. CDA is a zinc-dependent enzyme that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively rcsb.orgrcsb.orggoogle.com. This enzymatic activity is crucial in the catabolism of these nucleosides and their therapeutic analogs, such as gemcitabine (B846) (2′,2′-difluorodeoxycytidine, dFdC) and decitabine (B1684300) plos.orgnih.govnih.gov. By inhibiting CDA, THU prevents the inactivation of these cytotoxic deoxycytidine analogs, thereby enhancing their therapeutic efficacy plos.orgnih.govmedchemexpress.comontosight.ai.
Competitive Inhibition Kinetics and Binding Affinity
THU acts as a competitive inhibitor of CDA, meaning it binds reversibly to the enzyme's active site, competing with the natural substrates chemicalbook.commedchemexpress.com. The binding of THU to CDA is more effective than that of intrinsic cytidine plos.orgnih.govmedchemexpress.com.
The inhibition constant (Ki) values for THU against CDA demonstrate its high affinity for the enzyme. For human CDA, the Ki value is reported to be 54 nM, while for E. coli CDA, it is 240 nM chemicalbook.com. These low Ki values underscore THU's potency as a CDA inhibitor.
Table 1: Binding Affinity (Ki) of Tetrahydrouridine for Cytidine Deaminase| Enzyme Source | Ki (nM) | Reference |
| Human CDA | 54 | chemicalbook.com |
| E. coli CDA | 240 | chemicalbook.com |
THU is considered a stable analog of 5,6-dihydrocytidine in the transition state for its deamination, indicating its ability to mimic the intermediate state of the enzymatic reaction acs.org. The binding of THU to E. coli CDA is accompanied by a release of enthalpy (ΔH = −7.1 kcal/mol) and an increase in entropy (TΔΔS = +2.2 kcal/mol) at 25 °C acs.org. These thermodynamic parameters are comparable to the estimated enthalpy and entropy of binding of the actual substrate in the transition state for 5,6-dihydrocytidine deamination (ΔH = −8.1 kcal/mol, TΔΔS = +6.0 kcal/mol) acs.org.
Structural Basis of CDA-Tetrahydrouridine Interaction
The interaction between CDA and THU has been extensively studied through structural biology, providing insights into the molecular basis of its inhibitory action.
X-ray crystallography has been instrumental in elucidating the precise binding mode of THU within the active site of CDA. The crystal structure of mouse CDA (MmCDA) complexed with tetrahydrouridine (PDB ID: 2FR5) has been determined at a high resolution of 1.48 Å rcsb.orgebi.ac.uknih.govresearchgate.net. These studies reveal that THU binds to the zinc-dependent active site of CDA, effectively blocking the catalytic deamination process rcsb.orgebi.ac.uk. The ribose sugar ring of THU in the CDA complex adopts a "south" conformation, specifically close to a 2′-endo conformation acs.org.
Key amino acid residues within the CDA active site play a crucial role in the interaction with THU. In mouse CDA, the charge-neutralizing residue Arginine 68 (Arg68) is particularly important rcsb.orgrcsb.orgnih.govacs.orgresearchgate.net. This residue is observed in two alternate conformations, I and II, within the MmCDA-THU complex rcsb.orgrcsb.orgnih.govacs.orgresearchgate.net. In conformation I, Arg68 forms hydrogen bonds with Cysteine 65 (Cys65) and Cysteine 102 (Cys102), which are involved in modulating the negative charges around the active site zinc ion rcsb.orgrcsb.orgnih.govacs.orgresearchgate.net. This interaction is believed to enhance the net positive charge of the zinc ion, maintaining a low pKa for the zinc-bound water molecule essential for catalysis researchgate.net.
The structural studies, particularly concerning Arg68, suggest dynamic conformational changes within the CDA-THU complex rcsb.orgrcsb.orgnih.govacs.orgresearchgate.net. The rotation of Arg68 by approximately 130 degrees around its Cγ-Cδ bond to conformation II abolishes the hydrogen bonds with Cys65 and Cys102 rcsb.orgrcsb.orgnih.govacs.orgresearchgate.net. This conformational shift may indirectly weaken the zinc-product interaction by increasing electron donation from cysteine to the zinc ion, potentially facilitating a novel product-expelling mechanism rcsb.orgrcsb.orgnih.govacs.org. This dynamic behavior of Arg68 highlights a sophisticated mechanism by which CDA can modulate its catalytic activity and product release, which THU's binding influences researchgate.net.
Specificity and Selectivity Profiles Across CDA Isoforms and Related Deaminases
Tetrahydrouridine exhibits specificity as an inhibitor of cytidine deaminase. While it potently inhibits CDA from various sources, including human, mouse, and E. coli chemicalbook.comresearchgate.net, its selectivity across different CDA isoforms and related deaminases is a critical aspect of its pharmacological profile. CDA is widely distributed in various organisms and tissues cathdb.info.
THU has been shown to inhibit deaminase preparations from mouse kidney, rhesus monkey liver, and actinomycete mycelium researchgate.net. While primarily known for its potent inhibition of CDA, some studies indicate that THU might have alternative mechanisms for inhibiting cell growth that are independent of CDA expression in certain carcinoma cell lines plos.orgnih.govnih.govresearchgate.netplos.org. For instance, THU has been observed to inhibit cell proliferation by regulating cell cycle progression at the G1/S checkpoint, suppressing E2F1, even in cells where CDA expression was not a factor plos.orgnih.govnih.gov. This suggests that while its primary and most well-understood mechanism is CDA inhibition, THU may possess broader biological activities.
Modulation of Activation-Induced Cytidine Deaminase (AID) Activity
Tetrahydrouridine is a well-characterized and potent competitive inhibitor of cytidine deaminase (CDA) plos.orgnih.govmedchemexpress.comsigmaaldrich.com. This inhibition is achieved by THU directly binding to the active site of CDA, more effectively than intrinsic cytidine nih.gov. Activation-induced cytidine deaminase (AID), a member of the cytidine deaminase family, also exhibits significant cytidine deaminase activity in in vitro experiments, which is blocked by tetrahydrouridine and by zinc chelation nih.govcapes.gov.br. The inhibitory effect of THU on AID suggests a deamination process similar to other cytosine deaminases capes.gov.br. AID is crucial for somatic hypermutation (SHM) and class switch recombination (CSR) in germinal center B cells, processes that involve the conversion of cytidine to uridine aacrjournals.orgaai.orgresearchgate.net. By inhibiting AID, THU can suppress these activities, which has implications for understanding immune responses and certain pathological conditions where AID is aberrantly expressed aacrjournals.orgaai.org.
Deoxycytidine Monophosphate Deaminase (dCMP Deaminase) Inhibition
Beyond its primary role as a CDA inhibitor, tetrahydrouridine has been reported to influence deoxycytidine monophosphate deaminase (dCMP deaminase) activity. While tetrahydrouridine itself primarily inhibits deoxycytidine deaminase, its derivative, tetrahydrodeoxyuridine (dTHU), has been shown to inhibit dCMP deaminase after intracellular phosphorylation to its active 5'-monophosphate form nih.gov. This inhibition of dCMP deaminase by dTHU leads to an expansion of the deoxycytidine triphosphate (dCTP) pool in cells, indicating that dCMP deaminase plays a role in regulating pyrimidine (B1678525) deoxynucleotide metabolism nih.gov. The dCTP pool expansion observed with dTHU is directly proportional to its concentration and is dependent on the substrate being derived from the ribonucleotide pool, with CDP being the predominant precursor of dCTP nih.gov. This suggests that THU, through its metabolic derivatives, can indirectly impact dCMP deaminase and thus influence nucleotide balance.
Cell Cycle Modulation Independent of Cytidine Deaminase Inhibition
Research indicates that tetrahydrouridine possesses mechanisms for inhibiting cell growth that are independent of its well-known cytidine deaminase inhibitory activity plos.orgnih.govresearchgate.net. Studies using various carcinoma cell lines (e.g., MIAPaCa-2, H441, H1299) demonstrated that THU significantly reduced cell proliferation even when cytidine deaminase expression was unaffected or knocked down plos.orgnih.govresearchgate.net. This suggests an alternative, direct effect of THU on cell cycle progression.
Tetrahydrouridine has been shown to regulate cell cycle progression by influencing the G1/S checkpoint plos.orgnih.govnih.govcore.ac.ukresearchgate.net. Flow cytometry analysis revealed that THU treatment leads to an increased rate of G1-phase occurrence and a diminished S-phase occurrence in various cancer cell lines plos.orgnih.govnih.govplos.org. This G1 arrest indicates that THU prevents cells from progressing from the G1 phase into the DNA synthesis (S) phase of the cell cycle plos.orgnih.govnih.govplos.orgnih.gov. The reduction in cell proliferation was further supported by decreased Ki-67 staining, a marker of cellular proliferation plos.orgnih.govresearchgate.netplos.org. This effect on the G1/S checkpoint is crucial for its independent cell growth inhibitory activity plos.orgnih.govnih.gov.
| Cell Line | THU Effect on G1-phase | THU Effect on S-phase |
| MIAPaCa-2 | Increased occurrence | Diminished occurrence |
| H441 | Increased occurrence | Diminished occurrence |
| H1299 | Increased occurrence | Diminished occurrence |
| Panc-1 | No significant change | No significant change |
A key mechanism identified for THU's regulation of the G1/S checkpoint is the suppression of E2F1 plos.orgnih.govresearchgate.netcore.ac.ukresearchgate.netplos.org. E2F1 is a transcription factor critical for regulating cell cycle progression at the G1/S transition, activating genes that promote cell growth in the late G1 phase plos.orgnih.gov. Studies have shown that THU can down-regulate E2F1 protein levels in several carcinoma cell lines (MIAPaCa-2, H441, H1299) following treatment, while E2F1 mRNA expression levels remained unaffected plos.orgnih.govplos.org. This suggests a post-transcriptional mechanism of E2F1 suppression by THU. Other G1/S checkpoint-related factors, such as Rb, pRb, and cyclin-E/D, did not show significant changes in expression, highlighting the specific impact on E2F1 plos.orgnih.gov.
Interactions with Nucleoside Metabolism Pathways
Tetrahydrouridine also interacts with broader nucleoside metabolism pathways, particularly influencing the activity of deoxycytidine kinase.
Deoxycytidine kinase (dCK) is a crucial enzyme in the salvage pathway of nucleoside metabolism, responsible for phosphorylating deoxycytidine (dC) and several nucleoside analog prodrugs, including gemcitabine and cytosine arabinoside (ara-C), to their active monophosphate forms plos.orgnih.govplos.orgescholarship.orgmdpi.comnih.govgoogle.comcaymanchem.compnas.org. While THU is primarily known as a CDA inhibitor, thereby preventing the deamination and inactivation of these nucleoside analogs, its influence on dCK activity is more nuanced.
THU's ability to increase the intracellular concentration of certain deoxycytidine analogs, such as ara-C and 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), indirectly enhances their phosphorylation by dCK plos.orgnih.govplos.orgresearchgate.netcancer.govnih.gov. By inhibiting CDA, THU ensures that more of the nucleoside analog is available for dCK to act upon, leading to increased formation of active triphosphate metabolites plos.orgnih.govplos.orgresearchgate.netcancer.govnih.govnih.govconicet.gov.ar. For example, THU prevents the inactivation of gemcitabine by directly binding to CDA, thereby allowing more gemcitabine to be phosphorylated by dCK into its active forms (dFdCDP and dFdCTP) plos.orgnih.govplos.org. Similarly, co-administration of THU with FdCyd prevents FdCyd breakdown, increasing its efficacy by allowing more FdCyd to be phosphorylated by dCK caymanchem.comcancer.govnih.govgoogle.com.
Maintenance of Nucleotide Pool Homeostasis and DNA Synthesis Precursors
Tetrahydrouridine (THU) plays a significant role in the maintenance of nucleotide pool homeostasis and the availability of DNA synthesis precursors primarily through its potent inhibitory action on cytidine deaminase (CDA). CDA is a ubiquitous enzyme crucial for the catabolism of pyrimidine nucleosides, specifically catalyzing the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. plos.orgresearchgate.netresearchgate.net By competitively binding to and inhibiting CDA, THU effectively prevents the breakdown of these nucleosides. plos.orgresearchgate.netresearchgate.netontosight.aifishersci.comnih.govnih.gov
The inhibition of CDA by THU leads to the preservation of deoxycytidine (dCtd) levels within cells and tissues. This is particularly relevant for maintaining the cellular pool of deoxycytidine triphosphate (dCTP), a critical building block for DNA synthesis. nih.govbaseclick.eu While Tetrahydrouridine itself has been reported to have no direct effect on the general nucleotide pools (dATP, dTTP, dGTP, and ribonucleoside triphosphates) when administered alone, its ability to prevent dCtd deamination can indirectly lead to increased dCTP concentrations, especially in contexts where dCtd availability is a limiting factor or when dCtd is exogenously supplied. nih.govnih.gov
For instance, research has demonstrated that THU can significantly increase mitochondrial dCTP levels by preventing the catabolism of endogenous and added deoxycytidine. In studies investigating mitochondrial DNA depletion syndrome, where dCTP levels are often compromised, the administration of THU, either alone or in combination with deoxycytidine, resulted in notable increases in mitochondrial dCTP in liver and brain, with strong correlations observed between dCtd levels and dCTP increases (r = 0.926, P < 0.001 for liver; r = 0.853, P = 0.001 for brain). nih.gov This highlights THU's capacity to modulate specific nucleotide pools by preserving their precursors.
Cellular and Molecular Effects of Tetrahydrouridine
Inhibition of Cellular Proliferation Across Diverse Cell Lines
Tetrahydrouridine has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. plos.orgnih.govescholarship.org This effect has been observed to be independent of the expression levels of cytidine (B196190) deaminase in some cases, suggesting an alternative mechanism of action beyond its well-established role as a CDA inhibitor. plos.orgnih.govescholarship.org
For instance, studies have shown that THU can suppress tumor proliferation in pancreatic (MIAPaCa-2) and lung (H441, H1299) carcinoma cell lines. plos.orgnih.govescholarship.org However, in other cell lines such as Panc-1, BxPC-3, and H322, this growth inhibition was not observed, indicating a cell-type-specific response to THU. plos.orgnih.gov
The anti-proliferative effects of Tetrahydrouridine in laboratory settings are quantified using several established methodologies. These techniques allow researchers to measure the extent of cell growth inhibition and to understand the dose-dependent effects of the compound.
Commonly used in vitro assays include:
Colorimetric Assays: The methylene (B1212753) blue assay is a colorimetric method used to determine cell growth in 96-well plates. medchemexpress.com This assay quantifies the number of viable cells by staining them with methylene blue, and the absorbance is then measured to assess cell proliferation. dovepress.com
Cell Viability Assays (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric technique that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. dovepress.com
Flow Cytometry: This technique is employed to analyze the cell cycle distribution of a cell population. plos.orgplos.org By staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide, flow cytometry can quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M), revealing perturbations caused by a compound. dovepress.com
Immunocytochemistry for Proliferation Markers: The expression of proliferation markers, such as Ki-67, can be detected using immunocytochemistry. plos.orgnih.govplos.org Ki-67 is a protein present in actively dividing cells, and its detection through specific antibodies and staining allows for the visualization and quantification of proliferating cells within a population. plos.orgplos.org
These methods provide quantitative data on how THU affects cell proliferation and are crucial for understanding its mechanism of action. medchemexpress.complos.orgplos.org
The inhibition of cellular proliferation by Tetrahydrouridine is closely linked to its ability to perturb the cell cycle. plos.orgnih.gov Studies have shown that THU can induce cell cycle arrest, primarily at the G1/S checkpoint. plos.orgnih.govescholarship.org
Specifically, in pancreatic and lung carcinoma cell lines (MIAPaCa-2, H441, and H1299), treatment with THU led to an increased percentage of cells in the G1 phase and a corresponding decrease in the S phase of the cell cycle. plos.orgplos.org This G1-phase arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. plos.org The analysis of cell cycle progression often involves flow cytometry, which quantifies the distribution of cells in different phases. plos.orgplos.org
The mechanism underlying this cell cycle arrest involves the suppression of the E2F1 transcription factor at the protein level. plos.orgnih.govescholarship.org E2F1 is a key regulator of the G1/S transition, and its downregulation by THU contributes to the observed cell cycle arrest. plos.orgnih.gov It is noteworthy that this effect on the cell cycle appears to be independent of cytidine deaminase (CDA) expression levels, suggesting a distinct mechanism of action for THU in inhibiting cell growth. plos.orgnih.govescholarship.org
| Cell Line | Cancer Type | Effect of THU on Proliferation | Effect of THU on Cell Cycle |
|---|---|---|---|
| MIAPaCa-2 | Pancreatic Carcinoma | Inhibition | G1 phase arrest, decreased S phase |
| H441 | Lung Carcinoma | Inhibition | G1 phase arrest, decreased S phase |
| H1299 | Lung Carcinoma | Inhibition | G1 phase arrest, decreased S phase |
| Panc-1 | Pancreatic Carcinoma | No significant inhibition | Not reported |
| BxPC-3 | Pancreatic Carcinoma | No significant inhibition | Not reported |
| H322 | Lung Carcinoma | No significant inhibition | Not reported |
Modulation of Epigenetic Regulation
Tetrahydrouridine can indirectly influence epigenetic regulatory mechanisms, primarily through its interaction with the metabolism of nucleoside analogs that target DNA methylation.
Tetrahydrouridine's primary role in modulating epigenetic regulation stems from its ability to inhibit cytidine deaminase (CDA). nih.govoncotarget.com This inhibition is particularly significant when THU is co-administered with the deoxycytidine analog decitabine (B1684300). nih.govoncotarget.com Decitabine is a known inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns. nih.govaetna.complos.org
CDA, which is highly expressed in the gut and liver, rapidly metabolizes and inactivates decitabine. nih.govoncotarget.com By inhibiting CDA, THU prevents the premature breakdown of decitabine, thereby increasing its bioavailability and extending its exposure time in the body. nih.gov This enhanced and prolonged exposure to decitabine allows for more effective depletion of DNMT1. nih.gov The depletion of DNMT1 leads to hypomethylation of DNA, which can reactivate the expression of silenced genes, such as fetal hemoglobin. nih.govplos.orgmoph.gov.lb
Therefore, THU's influence on DNMT1 activity is indirect; it does not directly inhibit the enzyme but rather enables a direct inhibitor, decitabine, to exert its effect more efficiently. nih.govplos.org This combination therapy has been explored as a strategy for non-cytotoxic DNMT1-targeted therapy. nih.gov
Role in Modulating Cellular Response to Nucleoside Analogues
A crucial aspect of Tetrahydrouridine's molecular effect is its ability to modulate the cellular response to various nucleoside analogues used in chemotherapy. ontosight.ai By inhibiting cytidine deaminase (CDA), THU prevents the metabolic inactivation of these drugs, thereby enhancing their therapeutic efficacy. plos.orgontosight.ai
Tetrahydrouridine has been shown to sensitize cancer cells to the cytotoxic effects of several deoxycytidine analogs, including gemcitabine (B846), decitabine, and cytarabine (B982) (Ara-C). medchemexpress.complos.orgnih.gov This sensitization is primarily achieved by inhibiting the enzyme cytidine deaminase (CDA), which is responsible for the deamination and subsequent inactivation of these nucleoside analogs. plos.orgplos.org
Gemcitabine: In cancer cells with high levels of CDA expression, such as the BxPC-3 and H441 cell lines, co-treatment with THU significantly improves sensitivity to gemcitabine. medchemexpress.complos.org For instance, the sensitivity of BxPC-3 and H441 cells increased by approximately 2.1 and 4.4-fold, respectively. medchemexpress.complos.org Interestingly, THU can also sensitize some cancer cells with low CDA expression, like MIAPaCa-2 and H1299, to gemcitabine, suggesting a mechanism independent of CDA inhibition. medchemexpress.complos.org
Decitabine: THU plays a critical role in enabling the oral administration and enhancing the efficacy of decitabine, a DNA methyltransferase 1 (DNMT1) inhibitor. nih.govoncotarget.com CDA in the liver and gastrointestinal tract rapidly metabolizes decitabine, limiting its bioavailability. nih.gov By inhibiting CDA, THU prevents this rapid inactivation, leading to prolonged exposure to decitabine and more effective DNMT1 depletion without causing significant cytotoxicity at lower concentrations. nih.gov Combining THU with a lower dose of decitabine has been shown to decrease liver tumor burden in preclinical models. oncotarget.com
Ara-C (Cytarabine): Similar to other deoxycytidine analogs, the efficacy of Ara-C is limited by its rapid deamination by CDA. nih.govnih.gov The combination of THU with Ara-C has been explored to overcome this limitation. nih.govnih.gov By inhibiting CDA, THU increases the plasma levels of Ara-C, potentially enhancing its anti-leukemic activity. nih.gov
| Deoxycytidine Analog | Mechanism of Sensitization by THU | Observed Effect in Combination with THU | Relevant Cell Lines/Models |
|---|---|---|---|
| Gemcitabine | Inhibition of CDA-mediated inactivation. plos.orgplos.org Potential CDA-independent mechanisms. plos.org | Increased sensitivity to gemcitabine-induced cell death. medchemexpress.complos.org | BxPC-3, H441 (high CDA), MIAPaCa-2, H1299 (low CDA) |
| Decitabine | Inhibition of CDA-mediated inactivation, leading to increased bioavailability and prolonged exposure. nih.govoncotarget.com | Enhanced DNMT1 depletion, decreased liver tumor burden. nih.govoncotarget.com | Murine xenotransplant model of myeloid cancer |
| Ara-C (Cytarabine) | Inhibition of CDA-mediated deamination. nih.govnih.gov | Increased plasma levels of Ara-C. nih.gov | Patients with acute leukemia |
Mechanisms of Enhanced Efficacy and Overcoming Resistance
Tetrahydrouridine (THU) is a potent inhibitor of the enzyme cytidine deaminase (CDA). plos.orgnih.gov This inhibition is the primary mechanism through which Tetrahydrouridine enhances the efficacy of and overcomes resistance to certain chemotherapeutic agents, specifically cytidine analogue drugs like decitabine and gemcitabine. plos.orge-century.usnih.gov
High levels of CDA expression are a significant cause of drug resistance. plos.orgnih.gov CDA rapidly catabolizes and inactivates cytidine analogues, converting them into ineffective metabolites. plos.orge-century.usnih.govbiorxiv.org For instance, CDA transforms gemcitabine into its inactive form, 2′,2′-difluorodeoxyuridine (dFdU). plos.orgnih.gov This rapid degradation significantly shortens the plasma half-life of these drugs, reducing their therapeutic effectiveness. e-century.usashpublications.org This is particularly problematic in cancers with inherently high CDA expression, such as pancreatic ductal adenocarcinoma (PDAC), and in tissues like the liver and gastrointestinal tract, which have naturally high levels of the enzyme. e-century.usoncotarget.comoncotarget.com These CDA-rich organs can act as sanctuaries for cancer cells, protecting them from the effects of cytidine analogue treatments. ashpublications.orgoncotarget.comoncotarget.com
By competitively inhibiting CDA, Tetrahydrouridine prevents the breakdown of these chemotherapeutic agents. plos.orgnih.gov This action preserves the active form of the co-administered drug, increasing its plasma concentration and extending its half-life. nih.govoncotarget.com This enhanced bioavailability allows the drug to exert its therapeutic effect, such as the depletion of DNA methyltransferase 1 (DNMT1) by decitabine, more effectively and for a longer duration. e-century.usoncotarget.com Clinical and preclinical studies have demonstrated that combining Tetrahydrouridine with decitabine can overcome CDA-mediated resistance, leading to decreased proliferation of resistant cancer cells and a marked reduction in tumor burden, even in sanctuary sites like the liver. e-century.usashpublications.orgoncotarget.com
Beyond its well-characterized role as a CDA inhibitor, some research suggests that Tetrahydrouridine may possess its own, CDA-independent, anti-proliferative effects. plos.orgnih.gov Studies have shown that in certain cancer cell lines, Tetrahydrouridine alone can inhibit cell growth. plos.orgresearchgate.net This effect is attributed to the regulation of the cell cycle, where Tetrahydrouridine was found to cause an arrest in the G1 phase and a decrease in the S phase, thereby slowing cell proliferation. plos.orgnih.gov
Interaction with Other Cellular Enzymes and Transporters
The potential for drug-drug interactions is a critical aspect of pharmacology. Studies on Tetrahydrouridine have evaluated its interactions with key metabolic enzymes and drug transporters to understand its broader cellular impact.
Evaluation of Cytochrome P450 (CYP) Enzyme Inhibition and Induction
Cytochrome P450 (CYP) enzymes are central to the metabolism of a vast number of drugs, and any interaction can lead to significant changes in drug efficacy and safety. nih.govresearchgate.net In vitro studies have been conducted to assess Tetrahydrouridine's potential to inhibit or induce major CYP isoforms. tandfonline.comnih.govtandfonline.com
The research indicates that Tetrahydrouridine is unlikely to be involved in clinically relevant metabolism-based drug-drug interactions. tandfonline.comnih.gov At concentrations up to 100 μM, Tetrahydrouridine did not show direct or metabolism-dependent inhibition of the primary CYP enzymes responsible for drug metabolism. tandfonline.com Furthermore, investigations into its potential to induce CYP enzymes showed that Tetrahydrouridine did not elevate the expression of CYP1A2, CYP2B6, or CYP3A4/5 in human hepatocytes. tandfonline.com It was also determined that major drug-metabolizing enzymes were not involved in the metabolism of Tetrahydrouridine itself. tandfonline.comnih.gov
Table 1: Effect of Tetrahydrouridine on CYP Enzyme Activity
This table summarizes the results of in vitro studies on the direct inhibition of major Cytochrome P450 enzymes by Tetrahydrouridine at concentrations up to 100 μM. The data shows the remaining enzyme activity as a percentage compared to a control, indicating a lack of significant inhibition.
| CYP Enzyme | Remaining Activity (%) tandfonline.com | Conclusion |
|---|---|---|
| CYP1A2 | ≥86.3% | No significant inhibition |
| CYP2B6 | ≥74.6% | No significant inhibition |
| CYP2C8 | ≥81.6% | No significant inhibition |
| CYP2C9 | ≥86.3% | No significant inhibition |
| CYP2C19 | ≥86.6% | No significant inhibition |
| CYP2D6 | ≥83.6% | No significant inhibition |
| CYP3A4/5 | ≥75.0% | No significant inhibition |
Analysis of Nucleoside Transporter Interactions (e.g., CNT, ENT, MATE2-K)
Nucleoside transporters are crucial for the cellular uptake and efflux of natural nucleosides and their analogue drugs. tocris.com Tetrahydrouridine's interaction with these transporters has been investigated to determine if it acts as an inhibitor or a substrate. researchgate.netnih.gov These transporters are broadly divided into two families: the cation-linked concentrative nucleoside transporters (CNTs) and the energy-independent equilibrative nucleoside transporters (ENTs). researchgate.net
Studies using cells overexpressing human nucleoside transporters showed that Tetrahydrouridine, at concentrations of 25 and 250 µM, did not inhibit the transport of uridine (B1682114) or adenosine (B11128) mediated by CNT1, CNT2, CNT3, ENT1, or ENT2. researchgate.netnih.gov
While not an inhibitor of these transporters, Tetrahydrouridine was identified as a substrate for CNT3. researchgate.netnih.gov Time- and concentration-dependent experiments confirmed active accumulation of Tetrahydrouridine in cells expressing CNT3. researchgate.netnih.gov In contrast, accumulation was not observed in cells expressing ENT2, despite initial indications. researchgate.netnih.gov
Regarding other transporters, Tetrahydrouridine was found to be a weak inhibitor of the Multidrug and Toxin Extrusion Transporter 2-K (MATE2-K). tandfonline.comnih.gov However, the level of inhibition was low (~30% at 50 μM), and the half-maximal inhibitory concentration (IC50) was estimated to be greater than 50 μM, a level not considered to be clinically relevant. tandfonline.comresearchgate.net Tetrahydrouridine did not inhibit a range of other tested uptake and efflux transporters, including OAT1, OAT3, OCT1, OCT2, OATP1B1, OATP1B3, MATE1, P-gp, BCRP, and BSEP. tandfonline.com
Table 2: Summary of Tetrahydrouridine Interaction with Cellular Transporters
This table details the interaction of Tetrahydrouridine with various human nucleoside and drug transporters based on in vitro research findings.
| Transporter | Interaction Type | Finding | Source |
|---|---|---|---|
| CNT1, CNT2, ENT1, ENT2 | Inhibition | No inhibition of uridine/adenosine transport observed. | researchgate.netnih.gov |
| CNT3 | Inhibition | No inhibition of uridine/adenosine transport observed. | researchgate.netnih.gov |
| Substrate | Active accumulation observed with Km of 3,140 µM and Vmax of 1,600 pmol/mg protein/min. | researchgate.netnih.govpatsnap.com | |
| ENT2 | Substrate | Initial accumulation suggested, but not confirmed in time- and concentration-dependent assays. | researchgate.netnih.gov |
| MATE2-K | Inhibition | Weak inhibition (~30% at 50 μM); IC50 >50 μM, not considered clinically relevant. | tandfonline.comnih.govresearchgate.net |
| OAT1, OAT3, OCT1, OCT2, OATP1B1, OATP1B3, MATE1, P-gp, BCRP, BSEP | Inhibition | No inhibition observed. | tandfonline.com |
Synthetic Approaches and Chemical Derivatives of Tetrahydrouridine
Established Synthetic Methodologies for Tetrahydrouridine and Deoxytetrahydrouridine
The synthesis of both THU and dTHU has been a subject of research for several decades, with methodologies evolving to address challenges in yield, purity, and stability.
Catalytic Reduction Techniques (e.g., Rh/alumina, Sodium Borohydride)
Established synthetic routes for deoxytetrahydrouridine (dTHU) typically involve a two-step catalytic reduction process. One prominent method begins with the catalytic reduction of 2'-deoxyuridine (B118206) using 5% Rh/alumina catalyst under hydrogen gas. This initial step quantitatively converts 2'-deoxyuridine to deoxydihydrouridine. Subsequently, the resulting deoxydihydrouridine undergoes further reduction with sodium borohydride (B1222165), employed as a limiting reagent to minimize the formation of undesired side products. nih.govacs.orgnih.gov
For tetrahydrouridine (THU) itself, earlier approaches explored catalytic hydrogenation of uridine (B1682114) followed by sodium borohydride reduction. Another strategy involved the Rh/alumina-catalyzed hydrogenation of cytidine (B196190) to produce 3,4,5,6-tetrahydrocytidine, which was then subjected to acetic acid-mediated hydrolysis to yield THU after multiple purification steps. nih.gov
Challenges in Reaction Yields, Product Purity, and Stability
Despite the seemingly straightforward nature of these compounds, their synthesis has historically been plagued by significant challenges. Reported synthetic strategies for dTHU often result in extremely poor yields and the formation of multiple by-products, with a notable lack of comprehensive characterization data in the literature. nih.govacs.orgnih.gov The inherent α-hydroxyamido functionality of dTHU contributes to the difficulty in obtaining this compound in high purity. nih.govacs.orgnih.gov
A refined two-step approach for dTHU synthesis has demonstrated improved outcomes, yielding the compound with greater than 95% purity and an approximate 40% yield on a 150 mg scale. nih.govacs.orgnih.gov
Table 1: Representative Yields for Deoxytetrahydrouridine Synthesis
| Starting Material | Catalyst System | Yield (%) | Purity (%) | Scale (mg) | Reference |
| 2'-deoxyuridine | Rh/alumina, NaBH4 | 40 | >95 | 150 | nih.govacs.orgnih.gov |
| Deoxycytidine | Rh/alumina, Acetic Acid | <1 | >95 | N/A | nih.gov |
A significant concern for both THU and dTHU is their inherent instability. Pure dTHU, for instance, is susceptible to degradation, particularly when stored in basic methanol, leading to the formation of methoxy-substituted analogs. nih.gov Similarly, THU exhibits poor aqueous stability, especially in acidic environments such as the gastric tract. Under low pH conditions, THU can undergo isomerization to β-ribopyranosyl, a more stable but significantly less potent form. This instability at low pH reduces its potency and poses challenges for pharmaceutical development, particularly for oral formulations. researchgate.netccspublishing.org.cn
Design and Synthesis of Fluorinated Tetrahydrouridine Derivatives
To overcome the stability issues of THU and enhance its pharmacological profile, researchers have focused on the design and synthesis of fluorinated tetrahydrouridine derivatives.
Strategies for Enhanced Acid Stability of Glycosyl Bonds
A key strategy to improve the acid stability of tetrahydrouridine derivatives, particularly at the N-glycosyl bond, involves the introduction of fluorine atoms into the sugar moiety. Specifically, 2'-fluorination, and more effectively, the incorporation of two fluorine atoms at the 2' position of the ribose ring, has been shown to significantly enhance acid stability. researchgate.netccspublishing.org.cnnih.govacs.orgacs.org
A notable example of such a derivative is (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine, commonly known as cedazuridine (B1668773). This compound was specifically designed to exhibit enhanced acid stability compared to its unfluorinated counterpart, THU. researchgate.netnih.govacs.orgacs.orgcaymanchem.com The robust carbon-fluorine bond (105.4 kcal mol⁻¹) contributes to improved metabolic stability by preventing oxidative degradation. mdpi.com
Alterations in Biological Activity and Enzyme Interaction Profiles
Fluorinated tetrahydrouridine derivatives are primarily synthesized as potent inhibitors of cytidine deaminase (CDA), an enzyme responsible for the deamination and deactivation of various nucleoside analogs. researchgate.netnih.govacs.orgacs.org The introduction of fluorine atoms not only enhances stability but also influences the biological activity and enzyme interaction profiles of these compounds.
Cedazuridine, for instance, has demonstrated an improved oral pharmacokinetic profile in rhesus monkeys, characterized by higher and more reproducible plasma exposure compared to THU. researchgate.netnih.govacs.orgacs.org This enhanced stability and bioavailability allow it to serve as an acid-stable alternative to THU. researchgate.netnih.govacs.orgacs.org When co-administered with decitabine (B1684300), a CDA substrate, cedazuridine effectively boosts the plasma levels of decitabine in rhesus monkeys, underscoring its utility as a pharmacoenhancer for drugs susceptible to CDA-mediated metabolism. researchgate.netnih.govacs.orgacs.org
The strategic placement of fluorine atoms can improve lipophilicity and bioavailability, and promote favorable hydrophobic interactions with enzyme binding sites. mdpi.com Importantly, the 2'-fluorination of THU derivatives, as seen in cedazuridine, increases stability while largely retaining the desired biological activity. This has led to the FDA approval of cedazuridine. researchgate.net The presence of fluorine atoms is reported to retain the same binding mode as unfluorinated tetrahydrouridines, with the orientation of the 4-hydroxyl group of THU remaining critical for CDA inhibition, and similar binding observed for fluorinated analogs. researchgate.netccspublishing.org.cn THU itself is a well-characterized and potent competitive inhibitor of CDA. researchgate.netplos.orgresearchgate.net
Table 2: Key Fluorinated Tetrahydrouridine Derivative and its Properties
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Acid Stability (vs. THU) | CDA Inhibition (IC50) | Oral PK Profile (vs. THU) | Reference |
| (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine (Cedazuridine) | C9H14F2N2O5 | 268.2 | Enhanced | 0.4 µM | Improved | researchgate.netnih.govacs.orgacs.orgcaymanchem.com |
Advanced Research Methodologies for Tetrahydrouridine Studies
Spectroscopic and Structural Elucidation Techniques
Structural elucidation techniques provide insights into the three-dimensional arrangement of molecules and their complexes, which is fundamental for understanding molecular recognition and drug-target interactions.
X-ray diffraction is a powerful technique used to determine the atomic and molecular structure of a crystal, including the precise three-dimensional structure of proteins and their complexes with ligands nih.govmdpi.com. In the context of Tetrahydrouridine, X-ray crystallography is instrumental in resolving the structure of cytidine (B196190) deaminase (CDA) in complex with THU. This allows researchers to visualize the specific binding interactions, such as hydrogen bonds and van der Waals forces, between THU and the active site of CDA researchgate.net. Such structural information is vital for understanding the molecular basis of THU's potent inhibitory activity and for guiding the design of more effective CDA inhibitors or other nucleoside analogs. For instance, studies have utilized X-ray crystallographic experiments to investigate the structure of human cytidine deaminase bound to potent inhibitors like Tetrahydrouridine, providing detailed insights into the enzyme-inhibitor complex researchgate.net.
Quantitative Bioanalytical and Biochemical Techniques
Quantitative techniques are essential for measuring the concentration of Tetrahydrouridine in various biological samples and for assessing its impact on enzymatic activities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely employed for the quantification of small molecules, including Tetrahydrouridine, in complex biological matrices such as plasma, urine, and whole blood acs.orgnih.govresearchgate.net. The method involves chromatographic separation of the analyte from other matrix components, followed by mass spectrometric detection, typically in multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity nih.gov.
For Tetrahydrouridine quantification, LC-MS/MS assays often utilize hydrophilic interaction liquid chromatography (HILIC) due to THU's polar nature, coupled with positive-mode electrospray ionization (ESI) tandem mass spectrometry nih.govresearchgate.net. A common sample preparation step involves protein precipitation, and deuterated THU is frequently used as an internal standard to ensure accuracy and precision nih.gov.
Research Findings: A validated LC-MS/MS assay for THU in mouse plasma demonstrated high accuracy (92.5-109.9%) and precision (2.1-9.0%) over a concentration range of 0.2-50 µg/mL. The assay showed near-complete recovery from plasma (92.9-119.3%) and negligible ion suppression (-17.5 to -0.2%). Stability studies confirmed THU's stability in plasma under various conditions, including freeze/thaw cycles, storage at -80°C for three months, and at room temperature for four hours nih.gov. This robust quantification method has been crucial for pharmacokinetic studies of THU, enabling a better understanding of its in vivo behavior nih.govresearchgate.net.
Table 1: LC-MS/MS Assay Validation Parameters for Tetrahydrouridine in Mouse Plasma nih.gov
| Parameter | Range/Value |
| Concentration Range | 0.2 - 50 µg/mL |
| Accuracy | 92.5 - 109.9% |
| Precision (%CV) | 2.1 - 9.0% |
| Recovery from Plasma | 92.9 - 119.3% |
| Ion Suppression | -17.5 to -0.2% |
| Freeze/Thaw Stability | 93.1 - 102.1% |
| -80°C Storage Stability | 99.5 - 110.9% (3 months) |
| Room Temp Stability | 92.1 - 102.4% (4 hours) |
Enzymatic activity assays are crucial for evaluating the inhibitory effect of Tetrahydrouridine on cytidine deaminase (CDA) and for understanding the functional consequences of this inhibition. These assays typically measure the conversion of a substrate (e.g., cytidine or a cytidine analog) into its deaminated product by CDA, either in purified enzyme preparations or in biological samples like plasma or tissue lysates oncotarget.come-century.us.
One common approach involves using high-performance liquid chromatography (HPLC) to quantify the substrate and product over time. By measuring the rate of substrate disappearance or product formation, the enzyme's activity can be determined. The presence of THU in these assays allows for the calculation of inhibition constants (e.g., Ki) and the assessment of its potency as a CDA inhibitor oncotarget.com.
Research Findings: Studies have shown that Tetrahydrouridine is a competitive inhibitor of CDA, binding to the enzyme's active site more effectively than intrinsic cytidine medchemexpress.com. For example, a single dose of intraperitoneal THU (4 mg/kg) in mice resulted in a substantial reduction in liver CDA enzyme activity within 30 minutes and 6 hours, with significant recovery observed by 30 hours oncotarget.com. This demonstrates THU's ability to temporarily inhibit CDA activity in vivo. Furthermore, in clinical studies, plasma CDA enzyme activity has been measured using HPLC-based assays, revealing increased CDA activity in patients with metastatic pancreatic ductal adenocarcinoma compared to those with resectable disease, highlighting the relevance of THU's inhibitory action in a clinical context e-century.us.
In Vitro Cellular and Molecular Assays for Mechanism Elucidation
In vitro cellular and molecular assays are vital for investigating the cellular effects of Tetrahydrouridine and elucidating its underlying mechanisms beyond CDA inhibition.
Flow cytometry is a widely used technique for cell cycle analysis, enabling researchers to determine the distribution of cells within different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content thermofisher.com. Cells are typically stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), which binds stoichiometrically to DNA. The fluorescence intensity, proportional to DNA content, is then measured by the flow cytometer, generating a histogram that reflects the cell cycle distribution thermofisher.com.
In studies involving Tetrahydrouridine, cell cycle analysis via flow cytometry is employed to understand how THU influences cell proliferation and growth.
Research Findings: Research has demonstrated that Tetrahydrouridine can inhibit cell proliferation by regulating cell cycle progression, even independently of its role as a CDA inhibitor nih.govplos.org. For instance, in carcinoma cell lines such as MIAPaCa-2, H441, and H1299, exposure to THU for three days led to a significant increase in the G1-phase cell population and a corresponding decrease in the S-phase population, indicating a G1/S cell cycle arrest nih.govplos.orgplos.org. The rate of change in S-phase was notably diminished in these cell lines after THU treatment, with reductions of 6.0±0.5% in MIAPaCa-2, 5.8±0.8% in H441, and 7.5±1.5% in H1299 cells nih.govplos.org. Further molecular analysis confirmed that THU regulates the G1/S checkpoint by suppressing the expression of E2F1, a transcription factor critical for G1/S transition nih.govplos.orgresearchgate.net. This effect was observed at the protein level, while E2F1 mRNA expression remained unaffected plos.org. These findings suggest an alternative mechanism by which THU can inhibit cell growth, independent of its well-known CDA inhibitory function nih.govplos.org.
Table 2: Influence of Tetrahydrouridine on Cell Cycle Phases in Carcinoma Cell Lines nih.govplos.org
| Cell Line | Change in S-phase (%) (Mean ± SD) | P-value |
| MIAPaCa-2 | -6.0 ± 0.5 | 0.0023 |
| H441 | -5.8 ± 0.8 | 0.0063 |
| H1299 | -7.5 ± 1.5 | 0.0131 |
Note: Negative values indicate a decrease in S-phase occurrence.
Gene Expression Profiling (e.g., RT-PCR, Microarray Analysis, Western Blot)
Gene expression profiling techniques are widely employed to understand the molecular mechanisms underlying tetrahydrouridine's effects.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time PCR (QRT-PCR): These methods are utilized to assess the transcriptional changes induced by THU or to quantify the expression of enzymes relevant to its mechanism of action. For instance, RT-PCR has been used to analyze the expression of cytidine deaminase (CDA) in various cell lines. nih.govplos.orgnih.gov Studies have also employed QRT-PCR to examine the messenger RNA (mRNA) levels of specific genes, such as E2F1, in cells treated with THU, revealing that while THU can down-regulate E2F1 protein, it may not affect its mRNA expression level. nih.govplos.orgplos.org QRT-PCR is also applied in measuring predictive biomarkers, such as deoxycytidine kinase (DCK), in cancer cells to guide treatment strategies. google.com
Microarray Analysis: While not directly detailed for THU's effects in the provided context, microarray analysis is a broad gene expression profiling technique that allows for the simultaneous measurement of thousands of genes to create a global picture of cellular function. aacrjournals.orgwikipedia.org This technique can distinguish between cells reacting to specific treatments, providing comprehensive insights into gene activity. wikipedia.org
Western Blotting: This technique is crucial for evaluating the impact of THU at the protein level. Western blotting has been performed to assess cell cycle-related factors, demonstrating that THU can down-regulate the expression of E2F1 protein, which is associated with the G1/S transition in the cell cycle. nih.govplos.orgplos.org Additionally, Western blotting has been used to quantify DNA methyltransferase 1 (DNMT1) levels in cells treated with decitabine (B1684300) and THU. nih.govnih.gov
Cell-based Proliferation and Viability Assays
Cell-based assays are fundamental for evaluating the direct impact of tetrahydrouridine on cell growth and survival.
Cell Proliferation Assays: These assays measure the rate of cell growth and division. Studies have shown that THU independently suppresses tumor proliferation in certain cancer cell lines, such as MIAPaCa-2, H441, and H1299 cells, as determined by colorimetric assays like the methylene (B1212753) blue assay. nih.govplos.orgglpbio.comresearchgate.netmedchemexpress.com
Flow Cytometry and Ki-67 Staining: To further investigate the mechanism of THU-induced cell growth inhibition, flow cytometry is employed for cell cycle analysis. This has revealed that THU can cause an increased rate of G1-phase occurrence and a diminished S-phase occurrence. plos.orgplos.org Ki-67 staining, a marker for cell proliferation, further supports the observation that THU reduces cell proliferation. plos.orgplos.org
The following table summarizes the observed effects of Tetrahydrouridine on cell proliferation in various cancer cell lines:
| Cell Line | Effect on Cell Proliferation (THU alone) | Assay Method | Reference |
| MIAPaCa-2 | Significantly reduced | Colorimetric assay (Methylene Blue) | nih.govplos.orgglpbio.comresearchgate.netmedchemexpress.com |
| H441 | Significantly reduced | Colorimetric assay (Methylene Blue) | nih.govplos.orgglpbio.comresearchgate.netmedchemexpress.com |
| H1299 | Significantly reduced | Colorimetric assay (Methylene Blue) | nih.govplos.orgglpbio.comresearchgate.netmedchemexpress.com |
| Panc-1 | No significant growth inhibition | Cell proliferation assay | nih.govplos.org |
| BxPC-3 | No significant growth inhibition | Cell proliferation assay | nih.gov |
| H322 | No significant growth inhibition | Cell proliferation assay | plos.org |
Nucleoside Analog Metabolism Tracking using Advanced Techniques
Tracking the metabolism of nucleoside analogs in the presence of tetrahydrouridine is critical for understanding its role as a pharmacoenhancer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): These advanced analytical techniques are extensively used for the sensitive, accurate, and precise quantitation of THU itself, as well as nucleoside analogs and their metabolites, in biological samples such as plasma and urine. aacrjournals.orgtandfonline.comresearchgate.netmedkoo.com For example, LC-MS/MS assays have been developed to quantify gemcitabine (B846) (dFdC) and its metabolite (dFdU) in the presence of THU, demonstrating THU's ability to block the conversion of dFdC to dFdU by CDA. aacrjournals.orgresearchgate.net This allows researchers to study the pharmacokinetics and metabolic fate of these drugs when co-administered with THU. aacrjournals.orgresearchgate.net
Modulation of Nucleoside Analog Metabolism: THU functions by inhibiting cytidine deaminase (CDA), an enzyme that rapidly deaminates and inactivates various cytotoxic deoxycytidine analogs, including gemcitabine, cytosine arabinoside (ara-C), and decitabine. nih.govplos.orgglpbio.comctdbase.orgdrugbank.combiomol.comsigmaaldrich.combiomedpharmajournal.orgaacrjournals.orgtandfonline.comresearchgate.netnih.govmedkoo.com By inhibiting CDA, THU prolongs the half-life of these analogs and can significantly increase their oral bioavailability by reducing first-pass metabolism in the gut and liver. aacrjournals.orgtandfonline.comresearchgate.net THU has also been reported to inhibit deoxycytidine monophosphate (dCMP) deaminase, further influencing nucleoside metabolism. medkoo.com
Computational Chemistry and Modeling Approaches
Computational chemistry and modeling approaches play an increasingly vital role in understanding the molecular interactions of tetrahydrouridine and in the rational design of improved inhibitors. These in silico methods complement experimental studies by providing atomic-level insights into enzyme-inhibitor complexes and guiding the development of new compounds.
Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes
Molecular Docking: This technique predicts the preferred orientation of a ligand (like THU) when bound to a protein target (like cytidine deaminase) to form a stable complex. Molecular docking is used to understand the binding affinity and interaction modes between THU and its target enzymes. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecular systems over time, including the stability of enzyme-inhibitor complexes and conformational changes. These simulations are powerful tools for characterizing the interactions within enzyme-inhibitor complexes, such as those formed between THU and cytidine deaminase, by considering the flexibility of both the ligand and the protein. researchgate.net
Enzyme-Inhibitor Complex Characteristics: THU is known to act as a transition-state analog inhibitor of cytidine deaminase, meaning it mimics the transition state of the enzymatic reaction. researchgate.netacs.org Studies involving its binding to E. coli cytidine deaminase have shown that the binding of THU is accompanied by a release of enthalpy, which is consistent with the estimated enthalpy of binding of the actual substrate in the transition state. acs.org This highlights the importance of understanding these thermodynamic aspects in the design of potent inhibitors.
Structure-Activity Relationship (SAR) Studies for Inhibitor Design
SAR Studies: Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure influence its biological activity. In the context of THU, SAR studies have focused on designing and synthesizing derivatives, particularly fluorinated tetrahydrouridine derivatives. researchgate.netnih.gov The introduction of fluorine atoms, for example, can alter the electronic and steric properties of the molecule, impacting its stability and interaction with enzymes. researchgate.net
Inhibitor Design: The goal of these SAR studies is to design new inhibitors with improved properties, such as enhanced acid stability and better pharmacokinetic profiles, while retaining or improving their inhibitory potency against cytidine deaminase. researchgate.netnih.gov For instance, (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine (a fluorinated THU derivative) was synthesized to exhibit enhanced acid stability over native THU, leading to an improved oral pharmacokinetic profile and higher plasma exposure in animal models. researchgate.netnih.gov This demonstrates how SAR studies directly contribute to the rational design of more effective pharmacoenhancers for nucleoside analog-based therapies.
Future Directions and Emerging Research Avenues in Tetrahydrouridine Academic Inquiry
Exploration of Novel or Unidentified Off-Target Mechanisms
While Tetrahydrouridine (THU) is primarily recognized for its potent inhibition of cytidine (B196190) deaminase (CDA), recent academic investigations have revealed novel mechanisms of action independent of CDA expression. Studies have demonstrated that THU can inhibit cell proliferation in specific carcinoma cell lines, including MIAPaCa-2, H441, and H1299 plos.orgnih.gov. This effect is mediated through the regulation of the cell cycle, leading to an increase in the G1-phase population and a corresponding decrease in the S-phase, alongside the suppression of E2F1, a critical transcription factor involved in cell cycle progression plos.org. This finding highlights a direct, off-target cellular effect of THU that warrants further exploration.
Furthermore, while THU and related analogs like zebularine (B1662112) have not shown inhibitory effects on APOBEC3 enzymes when tested against purified enzymes in vitro, researchers suggest re-evaluating these interactions in cell-based assays nih.gov. This is because nucleoside analogs can undergo intracellular phosphorylation to their triphosphate forms, potentially leading to their incorporation into DNA and subsequent interactions with enzymes in a cellular context nih.gov. The potential for such uncharacterized interactions with other deaminases or nucleic acid-modifying enzymes remains an active area of investigation.
Beyond direct enzymatic inhibition, a metabolomics study identified a significant positive correlation between Tetrahydrouridine levels in serum and negative scores on the Positive and Negative Syndrome Scale (PANSS) in hospitalized patients with chronic schizophrenia frontiersin.org. This observation suggests an influence on broader neurological or metabolic pathways, pointing towards unidentified off-target effects that extend beyond nucleoside metabolism and warrant detailed mechanistic studies.
Table 1: Effect of Tetrahydrouridine (THU) on Cell Proliferation in Carcinoma Cell Lines
| Cell Line | THU Effect on Cell Proliferation (vs. Control) | Mechanism Observed | Reference |
| MIAPaCa-2 | Significantly reduced | Increased G1-phase, decreased S-phase, E2F1 suppression | plos.orgnih.gov |
| H441 | Significantly reduced | Increased G1-phase, decreased S-phase, E2F1 suppression | plos.orgnih.gov |
| H1299 | Significantly reduced | Increased G1-phase, decreased S-phase, E2F1 suppression | plos.orgnih.gov |
| Panc-1 | No significant inhibition | Not applicable | plos.org |
| BxPC-3 | No significant inhibition | Not applicable | plos.org |
| H322 | No significant inhibition | Not applicable | plos.org |
Development of Advanced Tetrahydrouridine Analogs as Highly Specific Biochemical Probes
The development of advanced Tetrahydrouridine analogs is a crucial area of academic inquiry, aiming to create highly specific biochemical probes for dissecting complex biological processes. Reduced nucleoside analogs, including Tetrahydrouridine (THU) and dihydrouridine (DHU), are recognized as valuable tools for elucidating the chemistry and biology of nucleic acids and for probing the proteins to which they bind nih.gov. Their utility stems from their ability to act as transition-state analogs of cytidine deaminase inhibitors nih.gov.
A notable advancement in this field is the design and synthesis of fluorinated Tetrahydrouridine derivatives. For instance, (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine, also known as cedazuridine (B1668773), has been developed to exhibit enhanced acid stability at its N-glycosyl bond and an improved oral pharmacokinetic profile, leading to higher and more reproducible plasma exposure in rhesus monkeys compared to its unfluorinated parent compound researchgate.net. Such modifications are critical for developing analogs that can serve as effective "pharmacoenhancers" for drugs that are rapidly degraded by CDA, thereby enabling oral administration and potentially allowing for lower, more tolerable doses of co-administered therapeutic agents guidetopharmacology.org.
Beyond their role in drug potentiation, THU and its derivatives are being explored as versatile research tools. This includes the potential for radiolabeling these compounds for in vivo imaging of tissues and organs, or for creating bioconjugates suitable for affinity assays google.com. These applications can facilitate the isolation of novel targets for drug discovery and provide deeper insights into molecular interactions within biological systems google.com. The ongoing research into the synthesis and application of these advanced analogs underscores their importance as precise biochemical probes for academic and translational studies.
Investigation into Broader Biological Pathway Modulation Beyond Deaminase Inhibition
Academic research is increasingly focused on understanding Tetrahydrouridine's (THU) capacity to modulate biological pathways beyond its well-characterized inhibition of cytidine deaminase (CDA). A significant finding in this area is THU's direct influence on cell cycle regulation, independent of CDA expression, in certain cancer cell lines plos.orgnih.gov. This modulation involves a distinct shift in cell cycle progression, characterized by an increase in the G1-phase population and a concomitant decrease in the S-phase, alongside the suppression of the E2F1 transcription factor, which is crucial for cell cycle advancement plos.org. This demonstrates a direct effect of THU on fundamental cellular processes like proliferation.
Furthermore, THU has been identified as an inhibitor of uridine-cytidine kinase, an enzyme integral to nucleoside metabolism ontosight.ai. By modulating the activity of this enzyme, THU can influence the delicate balance of intracellular nucleotide pools, which are essential for DNA and RNA synthesis ontosight.ai. This mechanism suggests a broader impact on cellular metabolism and nucleic acid homeostasis, extending beyond its direct interaction with CDA.
In combination therapies, THU's role in inhibiting CDA indirectly facilitates the modulation of epigenetic pathways. For instance, by preventing the rapid deamination of nucleoside analogs like decitabine (B1684300), THU ensures their sustained presence at concentrations necessary for the depletion of DNA methyltransferase 1 (DNMT1) nih.govplos.orgashpublications.org. DNMT1 depletion, in turn, leads to significant changes in gene expression, cellular function, and differentiation, including the induction of fetal hemoglobin nih.govplos.org. This highlights THU's indirect yet crucial role in epigenetic reprogramming and its potential to influence a wide array of downstream biological processes. These findings collectively underscore THU's capacity to engage with and modulate various biological pathways, warranting further investigation into its comprehensive cellular effects.
Elucidation of Species-Specific Differences in Tetrahydrouridine-Enzyme Interactions
Academic inquiry into Tetrahydrouridine (THU) is increasingly focusing on elucidating species-specific differences in its interactions with enzymes, particularly cytidine deaminase (CDA). This area of research is critical for understanding the varied pharmacological and physiological effects of THU across different organisms and for optimizing its application.
A key factor contributing to variability in enzyme interactions is genetic polymorphism. In humans, the CDA gene is known to exhibit non-synonymous single nucleotide polymorphisms (SNPs) that result in variants of the enzyme with significant differences in enzymatic activity, sometimes by threefold or more google.com. This inherent human genetic diversity directly impacts how THU interacts with CDA within individuals, influencing its efficacy and the metabolism of co-administered nucleoside analogs.
Table 2: Pharmacokinetic Effects of Oral THU-Decitabine in Mice and Nonhuman Primates
| Parameter | Mice (DAC alone) nih.gov | Mice (THU-DAC) nih.gov | Baboons (DAC alone) nih.gov | Baboons (THU-DAC) nih.gov |
| AUCtotal (min/µM) | 8.45 | 76.24 (9-fold increase) | Not explicitly stated, but high variability | Not explicitly stated, but high variability |
| Cmax (µM) | 0.251 | 0.617 (2.5-fold increase) | 0.05 | 0.12 (at half DAC dose) |
| Coefficient of Variation for AUCtotal | 0.24 | 0.15 | 0.97 | Not explicitly stated |
Note: Data for baboons are presented at different DAC doses and may not be directly comparable to mice data in all aspects. The primary focus is on the relative changes and variability.
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
The integration of systems biology and multi-omics approaches represents a pivotal future direction for comprehensive academic inquiry into Tetrahydrouridine (THU). These advanced methodologies, which encompass genomics, transcriptomics, proteomics, metabolomics, and epigenomics, offer a holistic perspective on complex biological systems by elucidating the intricate interrelationships between various biomolecules and their functions frontiersin.orgnih.govnih.govazolifesciences.comfrontiersin.org.
Applying these integrated approaches to THU research would enable a deeper understanding of its effects across multiple biological layers. For instance, transcriptomic analyses could reveal global changes in gene expression profiles in response to THU treatment, providing insights into its regulatory impact mdpi.com. Proteomics could identify alterations in protein abundance, post-translational modifications, and protein-protein interactions, offering a functional view of THU's influence mdpi.com. Metabolomics, as exemplified by studies correlating THU levels with specific metabolites in patients with chronic schizophrenia, can shed light on its broader impact on metabolic pathways and cellular homeostasis frontiersin.org. Furthermore, epigenomics could investigate how THU, particularly in its role in facilitating the activity of DNA methyltransferase 1 (DNMT1) depleting agents like decitabine, influences DNA methylation patterns and chromatin accessibility, thereby affecting gene regulation frontiersin.org.
The power of multi-omics lies in its ability to integrate these diverse datasets using sophisticated computational tools and bioinformatics methods, including network analysis and machine learning mdpi.combioscipublisher.comnih.gov. This integrative analysis can uncover complex patterns, correlations, and regulatory networks that might be overlooked by single-omics studies, providing a more complete picture of THU's mechanisms of action and its impact on cellular physiology. Such comprehensive understanding is essential for identifying novel therapeutic targets, predicting potential off-target effects, and optimizing the application of THU in various biological and biomedical contexts.
Q & A
Q. What considerations are needed when integrating THU into studies combining chemotherapy and immunotherapy?
- Methodological Answer :
- Immune Profiling : Use flow cytometry to assess tumor-infiltrating lymphocytes (TILs) and PD-L1 expression in THU-treated vs. untreated tumors .
- Synergy Testing : Evaluate THU's impact on TMB (tumor mutational burden) via whole-exome sequencing, as elevated TMB may enhance ICI response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
